molecular formula C15H14N2O5 B1669902 N-(3,4-dimethoxyphenyl)-4-nitrobenzamide CAS No. 178803-91-3

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide

Cat. No. B1669902
M. Wt: 302.28 g/mol
InChI Key: QVRYMECVJRSTFI-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)-4-nitrobenzamide” is a chemical compound likely containing a benzamide group, nitro group, and methoxy groups . Benzamides are a class of compounds containing a benzene ring and an amide group. The nitro group is a functional group consisting of nitrogen and oxygen, often used in organic synthesis. Methoxy groups are commonly found in organic chemistry and consist of a methyl group bound to oxygen .


Molecular Structure Analysis

The molecular structure of “N-(3,4-dimethoxyphenyl)-4-nitrobenzamide” would likely involve a benzene ring (from the benzamide), nitro group, and methoxy groups attached at the 3rd and 4th positions of the benzene ring .

Scientific Research Applications

Electrophysiological Effects

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide, under the name BRL-32872, has been studied for its electrophysiological effects on cardiac cells. It's noted to influence action potential duration in guinea pig cardiac preparations, showing potential as an antiarrhythmic agent due to its ability to inhibit key cardiac currents (Bril et al., 1995).

Antibacterial Activity

Research has been conducted on the antibacterial properties of metal complexes of derivatives of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide. These complexes have shown to have higher antibacterial efficacy compared to their thiourea derivative ligands, highlighting the compound's potential in antibacterial applications (Saeed et al., 2010).

Antioxidant Activities

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide derivatives have been investigated for their antioxidant activities. Some synthesized molecules exhibit significant antioxidant profiles, potentially making them relevant in oxidative stress-related therapeutic research (Artunç et al., 2020).

Anticonvulsant Activity

In the realm of neurological disorders, some 4-nitro-N-phenylbenzamides, closely related to N-(3,4-dimethoxyphenyl)-4-nitrobenzamide, have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown efficiency in seizure models, indicating potential applications in epilepsy treatment (Bailleux et al., 1995).

Crystal Engineering and Structural Studies

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide and its derivatives have beensubjected to crystal engineering and structural studies. Investigations into the crystal structure of related compounds have led to insights into molecular tapes, intermolecular interactions, and crystal design principles, which are crucial for developing new materials and pharmaceuticals (Saha et al., 2005).

Synthesis and Chemical Characterization

Research has also been focused on the synthesis and characterization of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide derivatives for various applications. This includes the creation of new heterocyclic ring systems, providing valuable insights for the synthesis of novel organic compounds (Szabo et al., 1992).

Cardiovascular Properties

In cardiovascular research, some derivatives of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide, like DQ-2511, have been studied for their cardiovascular activities. These studies have shown the potential for treating conditions like hypertension and other cardiovascular disorders (Hirohashi et al., 1993).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-13-8-5-11(9-14(13)22-2)16-15(18)10-3-6-12(7-4-10)17(19)20/h3-9H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRYMECVJRSTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Nadler, JF Faivre, MC Forest, B Cheval… - Bioorganic & medicinal …, 1998 - Elsevier
Class III antiarrhythmic agents have been shown to prevent reentrant arrhythmias but also to be responsible for initiating arrhythmias characterised by afterdepolarizations and triggered …
Number of citations: 24 www.sciencedirect.com

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